2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride
Description
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride is a substituted acetophenone derivative featuring a 2,4-difluorophenyl ring, a ketone group, and a methyl-substituted amino moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12;/h3-5H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLULTOHJYEBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with methylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is distinguished by its 2-methylpropan-1-one backbone and 2,4-difluorophenyl substituent . Below is a comparison with key analogs:
Key Differences and Implications
Substituent Positioning: The 2,4-difluorophenyl group in the target compound contrasts with the 3,4-difluorophenyl in GSK 2141793. The 2-methylpropan-1-one backbone introduces greater steric bulk than simpler ethanone analogs (e.g., QV-5305), which could influence metabolic stability and solubility .
Functional Group Variations :
- Triazole-containing analogs (e.g., QK-3576, CAS 126916-76-5) demonstrate antifungal activity, whereas the target compound lacks this heterocycle, suggesting divergent biological targets .
- GSK 2141795’s furancarboxamide and pyrazole groups enable kinase inhibition, highlighting how functional group diversity drives therapeutic specificity .
Physicochemical Properties: Hydrochloride salts (e.g., target compound, QV-5305) enhance aqueous solubility compared to free bases or carboxylic acids (e.g., QB-7776), favoring oral bioavailability .
Biological Activity
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that yield a compound suitable for biological evaluation. The compound's structure is characterized by the presence of a difluorophenyl group and an amino group attached to a branched alkyl chain, which are crucial for its biological activity.
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. It has been studied for its potential immunosuppressive effects, particularly in the context of organ transplantation. Research indicates that compounds with similar structures can modulate lymphocyte activity and reduce immune responses .
Pharmacological Effects
- Immunosuppressive Activity : Studies have demonstrated that related compounds can significantly decrease lymphocyte counts in vivo, suggesting a potential role in preventing organ rejection .
- Anticancer Potential : The compound's structural analogs have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also possess anticancer properties .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective effects in models of neurodegeneration, indicating a broader therapeutic potential beyond immunosuppression and oncology .
Case Study 1: Immunosuppressive Effects
In a controlled study involving rat models, this compound was evaluated for its immunosuppressive properties. Results showed a significant reduction in T-cell populations following administration, supporting its potential use in clinical settings for organ transplantation .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| T-cell Count (cells/µL) | 800 ± 50 | 300 ± 30* |
| Survival Rate (%) | 100% | 80% |
*Statistical significance p < 0.05.
Case Study 2: Anticancer Activity
In vitro studies explored the anticancer activity of related compounds against lung and breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls.
| Cell Line | IC50 (µM) Control | IC50 (µM) Treatment |
|---|---|---|
| Lung Cancer | 15 | 5* |
| Breast Cancer | 20 | 8* |
*Statistical significance p < 0.01.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
